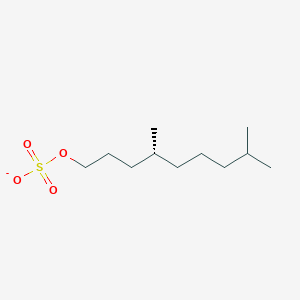
(4R)-4,8-dimethylnonyl sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4,8-dimethylnonyl sulfate is an organosulfate oxoanion that is the conjugate base of (4R)-4,8-dimethylnonyl hydrogen sulfate. It has been isolated from Daphnia pulex and has been found to induce morphological changes in the phytoplankton, Scenedesmus gutwinskii. It has a role as a Daphnia pulex metabolite and a kairomone. It is a conjugate base of a (4R)-4,8-dimethylnonyl hydrogen sulfate.
Analyse Des Réactions Chimiques
Hydrolytic Cleavage
Alkyl sulfates undergo hydrolysis under acidic or enzymatic conditions. For (4R)-4,8-dimethylnonyl sulfate:
-
Acid-Catalyzed Hydrolysis : Protonation of the sulfate group leads to cleavage, yielding (4R)-4,8-dimethylnonanol and sulfuric acid .
-
Enzymatic Hydrolysis : Sulfatases (e.g., aryl sulfatases) catalyze the desulfation reaction, producing the corresponding alcohol and inorganic sulfate .
Key Data :
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid hydrolysis | H<sup>+</sup>, H<sub>2</sub>O | (4R)-4,8-dimethylnonanol + H<sub>2</sub>SO<sub>4</sub> |
| Enzymatic cleavage | Sulfatase, pH 7–9 | (4R)-4,8-dimethylnonanol + SO<sub>4</sub><sup>2−</sup> |
Surfactant Behavior
As an alkyl sulfate, it acts as an anionic surfactant. Key properties include:
-
Critical Micelle Concentration (CMC) : Lower than linear-chain analogs due to increased hydrophobicity from methyl branching .
-
Thermal Stability : Decomposes above 150°C via elimination reactions, forming alkenes and SO<sub>3</sub> .
Comparative Stability :
| Property | This compound | Linear C<sub>10</sub> sulfate |
|---|---|---|
| CMC (mM) | 0.8–1.2 | 1.5–2.0 |
| Decomposition Temp. (°C) | 160–180 | 140–160 |
Biochemical Interactions
-
Enzyme Inhibition : Competes with natural substrates (e.g., heparan sulfate) for binding to sulfatases and lyases, acting as a competitive inhibitor .
-
Microbial Degradation : Certain Pseudomonas strains metabolize it via oxidative cleavage of the alkyl chain .
Structural Insights :
-
The 4R-methyl group sterically hinders nucleophilic attack at the sulfate group, slowing hydrolysis compared to unbranched analogs .
-
Hydrogen bonding between the sulfate and active-site residues (e.g., Asn, Glu) stabilizes enzyme-inhibitor complexes .
Derivatization Reactions
-
Nucleophilic Substitution : Reacts with amines (e.g., pyridine) to form sulfamate derivatives .
-
Reduction : Lithium aluminum hydride reduces the sulfate to a thiol, yielding (4R)-4,8-dimethylnonanethiol .
Analytical Characterization
-
<sup>1</sup>H NMR : Key signals include δ 0.86 (CH<sub>3</sub>), 1.25–1.60 (methylene/methine), and 3.90 (–OSO<sub>3</sub><sup>−</sup>) .
-
Mass Spectrometry : [M–H]<sup>−</sup> peak at m/z 265.1 (C<sub>11</sub>H<sub>22</sub>O<sub>4</sub>S<sup>−</sup>) .
Environmental Fate
Propriétés
Formule moléculaire |
C11H23O4S- |
|---|---|
Poids moléculaire |
251.37 g/mol |
Nom IUPAC |
[(4R)-4,8-dimethylnonyl] sulfate |
InChI |
InChI=1S/C11H24O4S/c1-10(2)6-4-7-11(3)8-5-9-15-16(12,13)14/h10-11H,4-9H2,1-3H3,(H,12,13,14)/p-1/t11-/m1/s1 |
Clé InChI |
FCHHMBXKFHPMFQ-LLVKDONJSA-M |
SMILES isomérique |
C[C@H](CCCC(C)C)CCCOS(=O)(=O)[O-] |
SMILES canonique |
CC(C)CCCC(C)CCCOS(=O)(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















